4-(2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide
Description
The compound 4-(2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide is a heterocyclic small molecule featuring a thiazolo[4,5-d]pyridazin core. This scaffold is fused with a thiophene ring at position 7 and substituted with a piperidin-1-yl group at position 2. Its synthesis likely involves multi-step reactions, including nucleophilic substitutions and coupling strategies, as seen in analogous thiazolo-pyridazine derivatives .
Properties
IUPAC Name |
4-[[2-(4-oxo-2-piperidin-1-yl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O3S2/c24-21(31)14-6-8-15(9-7-14)25-17(30)13-29-22(32)19-20(18(27-29)16-5-4-12-33-16)34-23(26-19)28-10-2-1-3-11-28/h4-9,12H,1-3,10-11,13H2,(H2,24,31)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTKVPPDNVACNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)NC4=CC=C(C=C4)C(=O)N)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 375.5 g/mol. The structure features a thiazolo[4,5-d]pyridazine core, a piperidine ring, and a thiophene moiety, which are integral to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₇N₅O₂S₂ |
| Molecular Weight | 375.5 g/mol |
| CAS Number | 1105219-44-0 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thiazolopyridazine Core : Cyclization of a suitable pyridazine derivative with a thioamide.
- Introduction of the Piperidine Ring : Achieved through nucleophilic substitution reactions.
- Attachment of the Thiophene Moiety : Often done via cross-coupling reactions.
The biological activity of 4-(2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thiazolopyridazine core may interact with nucleic acids or proteins, while the piperidine ring enhances binding affinity through hydrophobic interactions .
Pharmacological Studies
Recent studies have demonstrated that derivatives of thiazolo[4,5-d]pyridazine exhibit various pharmacological activities:
- Anti-inflammatory and Analgesic Activities : Compounds related to this structure have been tested for their analgesic and anti-inflammatory effects, showing promising results in animal models .
- Enzyme Inhibition : Similar compounds have demonstrated significant inhibitory activity against acetylcholinesterase (AChE) and urease, indicating potential applications in treating neurodegenerative diseases and infections .
- Antibacterial Activity : Some derivatives have shown moderate to strong antibacterial activity against strains like Salmonella typhi and Bacillus subtilis .
Case Study 1: Anti-inflammatory Activity
A study synthesized several thiazolo[4,5-d]pyridazine derivatives and evaluated their anti-inflammatory properties in vivo. The compounds exhibited significant reductions in inflammation markers compared to controls, suggesting potential therapeutic applications .
Case Study 2: Enzyme Inhibition
Research focused on the inhibition of AChE revealed that certain derivatives of thiazolo[4,5-d]pyridazine possess IC50 values comparable to known inhibitors. This indicates their potential use in treating Alzheimer's disease .
Scientific Research Applications
Structural Overview
The compound features several critical structural components that contribute to its biological activity:
- Thiazolopyridazine Core : This core structure is known for its ability to interact with various biological targets, including enzymes and receptors.
- Piperidine Ring : The presence of the piperidine moiety enhances the compound's binding affinity and stability, making it more effective in biological systems.
- Thiophene Moiety : This component may influence the electronic properties and interactions of the compound, potentially enhancing its pharmacological effects.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs to thiazolopyridazine exhibit significant antimicrobial activity. The compound may demonstrate comparable effects against various pathogenic bacteria due to its structural similarities with known antimicrobial agents. Studies have shown that derivatives of thiazolopyridazine can effectively inhibit bacterial growth, suggesting potential applications in treating infections .
Anticancer Activity
The thiazole moiety has been recognized for its role in developing anticancer agents. Compounds similar to 4-(2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide have been synthesized and evaluated for their antiproliferative effects on various cancer cell lines. For example, studies have reported that thiazole-integrated compounds exhibit notable cytotoxicity against liver carcinoma (HepG2), prostate cancer (PC3), and breast cancer (MCF-7) cell lines .
Central Nervous System Disorders
The compound's structural features suggest potential applications in treating central nervous system disorders. Research has indicated that similar piperidine-based compounds can selectively target serotonergic receptors, which are crucial in managing conditions such as anxiety and depression. The ability to modulate these receptors may provide therapeutic avenues for developing new antidepressants .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of 4-(2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide to various biological targets. These studies reveal that the compound exhibits favorable interactions with key enzymes involved in metabolic pathways, suggesting its potential as an inhibitor of these targets .
ADMET Properties
The pharmacokinetic properties of the compound are essential for its development as a therapeutic agent. Preliminary studies indicate that it possesses favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. For instance, high plasma protein binding values suggest good bioavailability, while low toxicity profiles indicate safety for further research .
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that derivatives of thiazolopyridazine had significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the inhibition of bacterial cell wall synthesis .
- Anticancer Efficacy : In vitro studies revealed that a series of thiazole derivatives exhibited potent antiproliferative activity against multiple cancer cell lines. Notably, one derivative showed an IC50 value lower than 10 µM against MCF-7 cells .
- CNS Applications : A patent described piperidine-based compounds targeting serotonin receptors for treating anxiety disorders. The research highlighted the importance of structural modifications in enhancing receptor selectivity .
Comparison with Similar Compounds
Core Heterocyclic Systems
- Thiazolo[4,5-d]pyridazin vs. Thiazolo[5,4-d]pyrimidine :
The target compound’s thiazolo[4,5-d]pyridazin core differs from thiazolo[5,4-d]pyrimidine derivatives (e.g., compounds in ) in the positioning of nitrogen atoms. Pyridazine (two adjacent nitrogens) confers distinct electronic properties compared to pyrimidine (nitrogens at positions 1 and 3), influencing binding affinity to enzymatic targets . - Thiophene vs. Furan Substituents: The 7-(thiophen-2-yl) group in the target compound contrasts with 2-(furan-2-yl) substituents in ’s derivatives.
Substituent Analysis
- Piperidin-1-yl vs. Piperazine Groups :
Piperidine (saturated six-membered ring with one nitrogen) in the target compound differs from piperazine (two nitrogens) in ’s patent compound. Piperidine’s reduced basicity may lower solubility but improve blood-brain barrier penetration . - Benzamide vs. Benzenesulfonamide :
The acetamido-benzamide side chain in the target compound contrasts with the benzenesulfonamide group in ’s 4-(2,7-dimethyl-4-oxo-1,3-thiazolo[4,5-d]pyridazin-5-yl)benzenesulfonamide. Sulfonamides generally exhibit higher acidity and solubility, whereas benzamides may enhance target specificity .
Bioactivity and Functional Insights
While direct bioactivity data for the target compound are unavailable, inferences can be drawn from structurally related molecules:
- Kinase Inhibition Potential: Thiazolo-pyridazine derivatives in and imidazo[4,5-b]pyridine-based kinase inhibitors () suggest that the target compound’s heterocyclic core and piperidine substituent may interact with ATP-binding pockets of kinases. The thiophene moiety could further modulate selectivity .
- Metabolic Stability: The acyl azide derivatives in (e.g., 5-methyl-4-oxo-thieno[2,3-d]pyridazine-7-carbonyl azide) highlight the reactivity of similar scaffolds. The target compound’s benzamide group may improve metabolic stability compared to azides, which are prone to degradation .
Comparative Data Table
Q & A
Basic Research Questions
Q. What are the optimized multi-step synthesis protocols for 4-(2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide?
- Methodology : Synthesis involves sequential reactions, starting with thiazolo[4,5-d]pyridazinone core formation using phosphorus pentasulfide (for thiazole ring closure) followed by amide coupling with piperidine and thiophen-2-yl substituents. Key steps include:
- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) for acetamido linkage .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) at 60–80°C improve yield and reduce side products .
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) ensures >95% purity .
Q. How is structural confirmation achieved for this compound?
- Analytical techniques :
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., thiophen-2-yl protons at δ 7.2–7.5 ppm) and carbonyl groups (δ 165–170 ppm) .
- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]⁺ at m/z 509.12) .
- X-ray crystallography (if crystals are obtainable): Resolves π-stacking interactions in the thiazolo-pyridazine core .
Q. What initial biological assays are recommended for screening its activity?
- Primary screens :
- Kinase inhibition : Use ATP-binding assays (e.g., ADP-Glo™) targeting kinases like EGFR or VEGFR, where similar thiazolo-pyridazines show IC₅₀ < 1 µM .
- Antimicrobial activity : Broth microdilution against Gram-positive bacteria (e.g., S. aureus) with MIC values compared to controls .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Approach :
- Substituent variation : Replace piperidin-1-yl with morpholino (electron-rich) or thiomorpholino (sulfur-containing) groups to modulate enzyme binding .
- Thiophen-2-yl modification : Introduce halogens (e.g., Cl, F) at the 5-position to enhance hydrophobic interactions with kinase pockets .
- Data analysis : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity .
Q. What computational methods predict reaction pathways for novel derivatives?
- Strategy :
- Quantum chemical calculations : DFT (B3LYP/6-31G*) models transition states for key steps like thiazole ring closure .
- Machine learning : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents/catalysts for acetamido coupling .
Q. How does this compound induce apoptosis in cancer cells, and how can mechanistic contradictions be resolved?
- Mechanistic insights :
- Mitochondrial pathway : Caspase-9 activation (measured via fluorogenic substrates) and cytochrome c release (western blot) .
- Contradiction management : If conflicting data arise (e.g., variable IC₅₀ across cell lines), use transcriptomics (RNA-seq) to identify differential expression of pro-apoptotic genes (e.g., BAX, PUMA) .
Q. What strategies address poor aqueous solubility during formulation?
- Solutions :
- Prodrug synthesis : Introduce phosphate esters at the 4-oxo position, increasing solubility by 10-fold (pH-dependent release) .
- Nanoencapsulation : Use PEGylated liposomes (size < 200 nm, PDI < 0.2) to enhance bioavailability .
Q. How are conflicting bioactivity results resolved in kinase inhibition studies?
- Troubleshooting :
- Assay validation : Repeat assays with recombinant kinases (vs. cell lysates) to isolate target specificity .
- Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to identify unintended interactions .
Notes
- Contradictions : and report varying kinase inhibition potencies; this may reflect assay conditions (e.g., ATP concentration) .
- Advanced Tools : ICReDD’s computational frameworks () enable rapid reaction design, reducing trial-and-error synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
